3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic compound It features a unique structure that includes a thiazolidinone ring, a pyridopyrimidine core, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound and a thiol, under acidic or basic conditions.
Construction of the Pyridopyrimidine Core: This step often involves the cyclization of a pyrimidine derivative with a suitable aldehyde or ketone.
Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced to the pyridopyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one has been explored for its potential in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidinone ring and the pyridopyrimidine core are likely critical for these interactions, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their anticancer and antimicrobial activities.
Benzimidazole Derivatives: Widely studied for their antiviral and anticancer properties.
Triazole Derivatives: Known for their broad spectrum of biological activities, including antifungal and anticancer effects.
Uniqueness
3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H26N4O2S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O2S2/c1-4-15(3)26-21(28)17(30-22(26)29)13-16-19(24-10-6-5-7-11-24)23-18-14(2)9-8-12-25(18)20(16)27/h8-9,12-13,15H,4-7,10-11H2,1-3H3/b17-13- |
InChI Key |
UIMIPKJGGPFPJH-LGMDPLHJSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCCCC4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCCCC4)SC1=S |
Origin of Product |
United States |
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